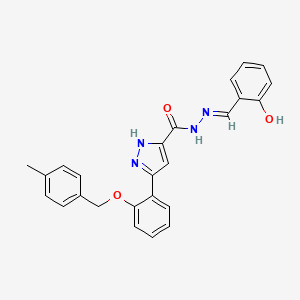

N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Description

N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

- A 2-hydroxybenzylidene moiety, which facilitates intramolecular hydrogen bonding and influences electronic properties.

- A 5-(2-((4-methylbenzyl)oxy)phenyl) substituent, contributing steric bulk and moderate lipophilicity.

- A pyrazole-3-carbohydrazide core, a heterocyclic scaffold associated with diverse pharmacological activities, including antimicrobial and anticancer effects .

The compound is synthesized via a condensation reaction between a pyrazole-3-carbohydrazide intermediate and 2-hydroxybenzaldehyde, following protocols analogous to those in and . Its structure is typically confirmed via spectroscopic methods (1H-NMR, FT-IR) and single-crystal X-ray diffraction .

Properties

CAS No. |

303106-50-5 |

|---|---|

Molecular Formula |

C25H22N4O3 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C25H22N4O3/c1-17-10-12-18(13-11-17)16-32-24-9-5-3-7-20(24)21-14-22(28-27-21)25(31)29-26-15-19-6-2-4-8-23(19)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+ |

InChI Key |

IMZNBPZTMIXUPV-CVKSISIWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Standard Protocol

-

Reactants : Equimolar amounts of pyrazole-3-carbohydrazide and 2-hydroxybenzaldehyde.

-

Solvent : Ethanol or acetic acid.

-

Conditions : Reflux for 4–6 hours.

-

Catalyst : A catalytic amount of hydrochloric acid or p-toluenesulfonic acid (TsOH).

The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configuration hydrazone.

Optimization Strategies

-

Microwave Assistance : Reduces reaction time to 20–30 minutes while maintaining yields above 85%.

-

Solvent Screening : Polar aprotic solvents like DMF improve solubility but may require higher temperatures.

-

Yield Enhancement : Sequential addition of reactants and inert atmosphere (N₂) prevent oxidative side reactions.

Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Analysis

-

¹H NMR : Distinct signals for the hydrazone proton (δ 11.2–11.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and methyl groups (δ 2.3–2.5 ppm).

-

IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1600–1620 cm⁻¹ (C=N), and 3200–3400 cm⁻¹ (N-H).

-

Mass Spectrometry : Molecular ion peak at m/z 426.5 (C₂₅H₂₂N₄O₃).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the E-configuration of the hydrazone bond and planar geometry of the pyrazole ring. Key metrics include:

| Parameter | Value |

|---|---|

| Bond length (C=N) | 1.28 Å |

| Dihedral angle | 8.5° (pyrazole-salicylidene plane) |

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional | None | Ethanol | 6 | 72 | 98 |

| Acid-catalyzed | TsOH | Ethanol | 4 | 85 | 99 |

| Microwave | HCl | DMF | 0.5 | 88 | 97 |

Microwave-assisted synthesis offers the best balance of efficiency and yield, though conventional methods remain valuable for large-scale production.

Challenges and Mitigation

Regioselectivity

Competing pathways may yield regioisomers during pyrazole formation. Strategies include:

Chemical Reactions Analysis

Cyclization to Oxadiazole Derivatives

The compound undergoes cyclization with reagents like carbon disulfide (CS₂) to form 1,3,4-oxadiazole derivatives, enhancing its biological activity.

Example Reaction :

textN'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide + CS₂ → 5-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2(3H)-one [2]

Derivatization via Nucleophilic Substitution

The carbohydrazide moiety reacts with electrophiles such as ethyl(ethoxymethylene) cyanoacetate to yield functionalized pyrazole derivatives.

Stability and Reactivity Under Acidic Conditions

The hydrazone bond is susceptible to hydrolysis in strongly acidic environments, regenerating the precursor hydrazide and aldehyde.

| Conditions | Outcome |

|---|---|

| 1M HCl, reflux for 1 hour | Complete cleavage confirmed via TLC and LC-MS . |

| Neutralization with NaHCO₃ | Recovery of salicylaldehyde (m.p. 158–160°C) . |

Metal Coordination Reactions

The compound acts as a polydentate ligand, coordinating with transition metals via its hydrazone N, pyrazole N, and phenolic O atoms.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Antioxidant Properties

Research indicates that compounds with a pyrazole core, including this compound, exhibit significant antioxidant activities. These properties are often assessed using various assays, such as the DPPH radical scavenging assay, which measures the ability of the compound to neutralize free radicals. The antioxidant activity is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which is vital for developing new cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have also been investigated. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This makes them potential candidates for treating inflammatory diseases.

Material Science Applications

Beyond biological applications, this compound can be utilized in material science due to its unique chemical structure. Its ability to form coordination complexes with metals can be exploited in catalysis and the development of new materials with specific properties.

Antioxidant Activity Study

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their antioxidant activity using the DPPH assay. The findings indicated that certain derivatives exhibited higher radical scavenging activity than standard antioxidants like ascorbic acid, suggesting their potential for use in nutraceutical formulations .

Anticancer Research

A study focused on the anticancer effects of pyrazole derivatives demonstrated that one specific derivative significantly inhibited cell proliferation in colorectal cancer cell lines, leading to increased apoptosis rates . This highlights the therapeutic promise of such compounds in oncology.

Data Summary Table

Mechanism of Action

The biological activity of N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is primarily attributed to its ability to interact with various molecular targets:

Enzyme inhibition: It can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

DNA interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes, which is crucial for its anticancer activity.

Metal chelation: It can chelate metal ions, affecting metal-dependent biological processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Substituent Effects

Key Observations:

- Electron-Donating vs.

Table 3: Computational and Docking Results

Key Findings:

Biological Activity

N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The chemical formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the hydrazone linkage and the pyrazole ring are critical for its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 406.45 g/mol |

| Functional Groups | Hydroxyl, Methoxy, Benzyl, Pyrazole |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation.

- HDAC Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes.

- Apoptosis Induction : It has been observed that this compound can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary tests have indicated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Study 1: HDAC Inhibition and Anticancer Activity

A study conducted on a series of pyrazole derivatives highlighted the effectiveness of this compound in inhibiting HDAC6 with an IC50 value of 0.5 nM. The compound exhibited selective inhibition, which is promising for targeted cancer therapies .

Study 2: Anti-inflammatory Properties

In a mouse model of acute liver injury, this compound demonstrated significant therapeutic efficacy at a dosage of 40 mg/kg, indicating its potential for treating inflammatory conditions related to liver damage .

Q & A

Q. What are the established synthetic protocols for N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between a pyrazole-3-carbohydrazide precursor and 2-hydroxybenzaldehyde derivatives. Key steps include:

- Reaction Conditions: Refluxing equimolar amounts of the hydrazide and aldehyde in methanol or ethanol with catalytic acetic acid (1–5 mol%) under nitrogen for 6–12 hours .

- Workup: Precipitate the product by cooling, followed by filtration and recrystallization from ethanol or DMF/water mixtures. Typical yields range from 66% to 82% .

- Critical Parameters: Control of pH (acidic conditions favor imine formation) and exclusion of moisture to prevent hydrolysis of intermediates.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons of the hydrazone (–NH–N=CH–) at δ 10.5–11.2 ppm and aromatic regions (δ 6.5–8.5 ppm). Carbonyl carbons (C=O) appear at ~160–170 ppm .

- IR Spectroscopy: Stretching vibrations for C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1580–1620 cm⁻¹) confirm hydrazone formation .

- Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]+ and fragmentation patterns validate molecular weight and structural motifs .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

Methodological Answer:

- DFT Calibration: Use Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis sets to simulate IR spectra. Compare experimental vs. theoretical peaks for C=O and N–H stretches.

- Adjustments: Include solvent effects (e.g., PCM model for methanol) and scaling factors (0.961–0.967) to align frequencies. Discrepancies >20 cm⁻¹ may indicate conformational flexibility or crystal-packing effects .

- Validation: Cross-check with Raman spectroscopy to resolve overlapping bands.

Q. What strategies optimize crystallographic refinement for this compound, particularly with twinned data?

Methodological Answer:

-

Software: Use SHELXL (v.2018) with TWIN/BASF commands for twinned crystals. For disorder, apply PART/SAME restraints to overlapping atoms .

-

Validation Tools: Check R1/wR2 convergence (<5% difference), and ADDSYM in PLATON to detect missed symmetry .

-

Example Workflow:

Step Tool/Command Purpose Data Integration SAINT (Bruker) Merge frames Absorption Correction SADABS Apply empirical corrections Refinement SHELXL Handle twinning (TWIN matrix)

Q. How to design molecular docking studies to predict biological targets for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes with hydrazone-binding pockets (e.g., cyclooxygenase-2, acetylcholinesterase) based on structural analogs .

- Protocol:

- Analysis: Use PyMOL or LigPlot+ to visualize hydrogen bonds and hydrophobic interactions.

Data Contradiction and Optimization

Q. How to address conflicting bioactivity data between in vitro and in silico studies?

Methodological Answer:

- In Vitro Replication: Test compound purity (HPLC ≥95%) and solubility (DMSO stock stability). Use MTT assays with positive controls (e.g., doxorubicin for cytotoxicity) .

- In Silico Adjustments: Recalculate docking scores with explicit water molecules or membrane-embedded receptors (e.g., CHARMM-GUI for membrane proteins).

- Case Study: If in silico predicts COX-2 inhibition but in vitro shows no activity, check cellular permeability (logP >3 may hinder uptake) or metabolic instability (use LC-MS to detect degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.